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molecular formula C11H8O2S B8564537 (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

Cat. No. B8564537
M. Wt: 204.25 g/mol
InChI Key: OCCNZXOFXUAHOB-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

A suspension of 3-benzo[b]thiophen-3-yl-acrylic acid: (5.6 g, 0.027 mol) and 10% Pd/C (600 mg) in 1:1 methanol/ethyl acetate (50 mL) was hydrogenated in a Parr apparatus at 50 psi overnight. The mixture was filtered and concentrated to give the crude product without further purification (ca. 100% conversion). Mass spec.: 205(MH)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step Two
Name
methanol ethyl acetate
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2>[Pd].CO.C(OCC)(=O)C>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C(=C1)C=CC(=O)O)C=CC=C2
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
methanol ethyl acetate
Quantity
50 mL
Type
solvent
Smiles
CO.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Parr apparatus at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C(=C1)CCC(=O)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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